molecular formula C16H14Cl2O2 B11974125 4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) CAS No. 78743-93-8

4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol)

Cat. No.: B11974125
CAS No.: 78743-93-8
M. Wt: 309.2 g/mol
InChI Key: HYFYBDIXIGPGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.195 g/mol . This compound is known for its unique structure, which includes two methylphenol groups connected by a dichloroethene bridge. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with a dichloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of phenol derivatives .

Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It can be used as a model compound to understand the behavior of similar phenolic compounds in biological environments .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require phenolic intermediates .

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dichloroethene bridge can undergo chemical transformations that influence the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is unique due to its specific combination of phenol and dichloroethene groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78743-93-8

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxy-3-methylphenyl)ethenyl]-2-methylphenol

InChI

InChI=1S/C16H14Cl2O2/c1-9-7-11(3-5-13(9)19)15(16(17)18)12-4-6-14(20)10(2)8-12/h3-8,19-20H,1-2H3

InChI Key

HYFYBDIXIGPGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.